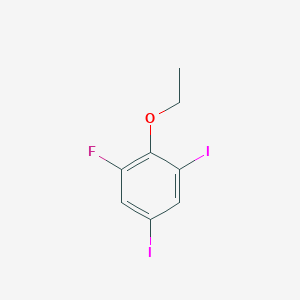

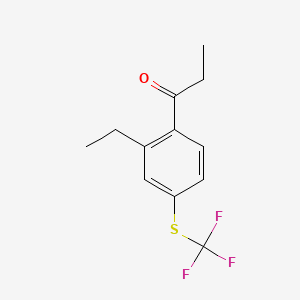

![molecular formula C53H89N9O15 B14046473 (3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)

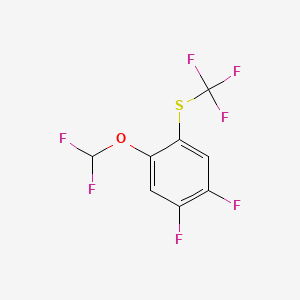

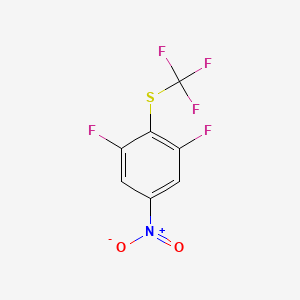

(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Caspofungin is a semi-synthetic water-soluble lipopeptide that belongs to the echinocandin family, a new class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections caused by Aspergillus and Candida species, including those resistant to other antifungal agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a naturally occurring cyclic peptide. The synthesis involves several steps, including the fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties .

Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to obtain pneumocandin B0. This is followed by chemical modifications to produce caspofungin acetate, which is then purified and formulated for clinical use .

Analyse Des Réactions Chimiques

Types of Reactions: Caspofungin undergoes various chemical reactions, including:

Oxidation: Caspofungin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in caspofungin.

Substitution: Substitution reactions can introduce new functional groups into the caspofungin molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are various derivatives of caspofungin, each with potentially different antifungal properties .

Applications De Recherche Scientifique

Caspofungin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.

Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other cellular components.

Medicine: Widely used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients.

Industry: Employed in the development of new antifungal agents and formulations

Mécanisme D'action

Caspofungin exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately the death of the fungal cell. The primary molecular target of caspofungin is beta-(1,3)-glucan synthase .

Comparaison Avec Des Composés Similaires

Caspofungin is unique among antifungal agents due to its specific mechanism of action and its effectiveness against resistant strains of Candida and Aspergillus. Similar compounds in the echinocandin family include:

- Anidulafungin

- Micafungin

- Pneumocandin B0 (precursor to caspofungin)

Compared to these compounds, caspofungin has shown superior efficacy and tolerability in clinical trials .

Propriétés

Formule moléculaire |

C53H89N9O15 |

|---|---|

Poids moléculaire |

1092.3 g/mol |

Nom IUPAC |

(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |

InChI |

InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t29?,30?,31-,33?,36-,37+,38-,39+,40-,41+,42+,43+,44+,45+,46+,47-/m1/s1 |

Clé InChI |

YYVNXPANLUFPHU-ALIAMPEKSA-N |

SMILES isomérique |

CCC(C)CC(C)CCCCCCCCC(=O)CC1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

SMILES canonique |

CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.